H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2
CAS No.:
Cat. No.: VC14504069
Molecular Formula: C42H64N12O12S2
Molecular Weight: 993.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H64N12O12S2 |
|---|---|
| Molecular Weight | 993.2 g/mol |
| IUPAC Name | 1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63) |
| Standard InChI Key | VIFAMMRBZBWEID-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 belongs to the class of linear peptides with the sequence Cys-Tyr-Ile-Asn-Asn-Cys-Pro-Leu-Gly, where the terminal cysteine residues (positions 1 and 6) are linked via a disulfide bond . The molecular formula C42H64N12O12S2 reflects the inclusion of sulfur atoms from cysteine and nitrogen-rich side chains from asparagine (Asn) and proline (Pro). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 993.2 g/mol | |
| Disulfide Bond | Cys1–Cys6 | |
| Hydrophobicity Index | Moderate (due to Tyr, Leu) |
The peptide’s N-terminal is acetylated (H-DL-), while the C-terminal is amidated (-NH2), enhancing stability against enzymatic degradation.
Stereochemical Considerations
The “DL” notation indicates racemic mixtures at specific residues, a common strategy in peptide synthesis to explore conformational diversity. For instance, DL-xiIle refers to a non-natural isomer of isoleucine, which may alter binding affinity to biological targets compared to L-amino acids. Such modifications are frequently employed to optimize pharmacokinetic properties or evade immune recognition .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 follows Fmoc-SPPS protocols, as detailed in recent methodologies . Key steps include:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups serves as the solid support .
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially added using coupling agents like HBTU/HOBt .
-
Disulfide Bond Formation: Post-synthesis oxidation (e.g., with iodine or air) links Cys1 and Cys6 .
A critical challenge in SPPS is side-reactions during trifluoroacetic acid (TFA) cleavage. Studies demonstrate that S-tButylation of cysteine residues can occur under standard TFA conditions, necessitating scavengers like tris(2-carboxyethyl)phosphine (TCEP) to mitigate modifications . For example, TFA cleavage with 1% DTT reduced S-tButylation from 15.2% to 12.6% in analogous peptides .
Purification and Characterization
Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC), achieving >90% purity for research-grade material. Mass spectrometry (LCMS) confirms the molecular weight (observed m/z: 993.2 ± 0.5 Da), while circular dichroism (CD) spectroscopy provides insights into secondary structure .
Biological Activities and Mechanisms
Receptor Interaction Hypotheses
Though direct target identification remains unpublished, structural analogs suggest potential interactions with G-protein-coupled receptors (GPCRs) or tyrosine kinase receptors . The Tyr residue (position 2) is a hallmark of ligands targeting neuropeptide Y receptors, implicating roles in appetite regulation or metabolic disorders . Similarly, the Cys-Pro-Leu motif resembles somatostatin analogs investigated for anticancer activity .
Challenges and Future Directions
Stability Optimization
Despite SPPS advancements, in vivo degradation remains a barrier. Strategies under investigation include:
-
PEGylation: Attaching polyethylene glycol chains to enhance half-life .
-
D-Amino Acid Substitution: Replacing L-residues with D-forms to resist protease cleavage.
Target Validation
High-throughput screening against receptor libraries is critical to identify binding partners. For example, fluorescence polarization assays could quantify affinity for GPCRs implicated in cancer or metabolic diseases .
Preclinical Development
Future studies should prioritize:
-
Pharmacokinetics: Assessing absorption, distribution, and excretion in rodent models.
-
Toxicity Profiling: Evaluating off-target effects in primary cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume